2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized from 1,2-diketones and ammonium acetate, while the thiazole ring can be formed from α-haloketones and thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(1H-Imidazol-2-yl)ethanone
- Ethyl 2-(1H-imidazol-1-yl)acetate
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. The combination of these two heterocycles in a single molecule can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-2-12-4-3-10-7(12)8-11-5-6(15-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
KWMHWTSFBHAYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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